molecular formula C21H15N3O5S2 B2984201 3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 886892-47-3

3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

Cat. No.: B2984201
CAS No.: 886892-47-3
M. Wt: 453.49
InChI Key: NSVWYDAFKWOQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a synthetic organic compound designed for research applications. This molecule is of significant interest in medicinal chemistry and drug discovery due to its complex structure that incorporates multiple pharmacophores, including a benzenesulfonamide group and a [1,3]dioxolo[4,5-f][1,3]benzothiazole moiety. The structural analogy to known bioactive compounds, particularly capsaicin analogues, suggests potential value for investigating cytostatic effects . The integration of the sulfonamide functional group is a common feature in compounds studied for a range of biological activities, such as anticonvulsant properties, and provides a handle for interaction with various enzyme active sites . Researchers can utilize this compound as a key intermediate or precursor in multi-step organic synthesis, or as a probe for biochemical assay development and target identification. Its rigid, fused ring system makes it a candidate for computational docking studies to predict binding affinity and mechanism of action against proteins of interest. This product is provided for non-human research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S2/c25-20(23-21-22-16-10-17-18(29-12-28-17)11-19(16)30-21)13-5-4-6-14(9-13)24-31(26,27)15-7-2-1-3-8-15/h1-11,24H,12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVWYDAFKWOQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized starting from commercially available reactants such as 2-aminothiophenol and aldehydes through a cyclization reaction.

    Introduction of the Dioxole Ring: The dioxole ring can be introduced via lithiation and subsequent reaction with appropriate electrophiles.

    Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the benzothiazole derivative with benzenesulfonyl chloride under basic conditions.

    Amide Bond Formation: Finally, the amide bond is formed by coupling the sulfonamide derivative with the appropriate benzoyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The sulfonamide group may enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogues differ primarily in substituents and core heterocycles, leading to variations in physicochemical and biological properties. Key examples include:

Compound Name Core Heterocycle Substituent(s) Molecular Weight Key Features
4-(Dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide [1,3]dioxolo[4,5-f]benzothiazole Dimethylsulfamoyl ~438.5 g/mol Enhanced solubility due to sulfamoyl group; potential for kinase inhibition
Difluoro-dioxolo-benzoimidazol-benzamide () Benzoimidazole-dioxole Difluoro, carbamoyl benzoate ~435.4 g/mol Potent CK1δ/ε inhibitor (nanomolar activity); used in PET imaging agents
3-Butoxy-N-([1,3]dioxolo[4,5-f]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide [1,3]dioxolo[4,5-f]benzothiazole Butoxy, pyridinylmethyl ~461.5 g/mol Increased lipophilicity; potential CNS penetration due to pyridine
N-[3-(Dimethylamino)propyl]-N-[1,3]dioxolo[4,5-f]benzothiazol-6-ylthiophene-2-carboxamide [1,3]dioxolo[4,5-f]benzothiazole Thiophene carboxamide, dimethylamino ~442.5 g/mol Tertiary amine enhances solubility; thiophene may improve metabolic stability

Physicochemical Properties

  • Solubility : The benzenesulfonamido group in the target compound confers moderate solubility in polar solvents, whereas sulfonate-containing analogues (e.g., Agfa-Labs’ sulfonate derivative) exhibit higher aqueous solubility due to ionizable groups.
  • Lipophilicity : The 3-butoxy derivative () has increased lipophilicity (logP ~3.5) compared to the target compound (estimated logP ~2.8), favoring membrane permeability.
  • Metabolic Stability : The dioxolo-benzothiazole core in all analogues resists oxidative metabolism, but substituents like thiophene () or pyridine () may introduce additional metabolic pathways.

Q & A

Basic: What are the standard synthetic routes for 3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general procedure involves coupling a benzenesulfonamide intermediate (e.g., 2-isothiocyanato-benzenesulfonamide) with a functionalized benzothiazole precursor under controlled pH (e.g., Na₂CO₃ for pH 10). Optimization can be achieved using statistical Design of Experiments (DoE) to minimize trial-and-error approaches. Key parameters include temperature (e.g., reflux in DMF), reaction time, and stoichiometry of reagents. Yield improvements (e.g., 68% as reported in similar sulfonamide syntheses) are often achieved by fine-tuning solvent polarity and catalyst selection (e.g., LiH for N-alkylation) .

Advanced: How can computational reaction path search methods enhance the design of derivatives with improved bioactivity?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) combined with transition state analysis can predict reactivity and regioselectivity for derivatization. For example, ICReDD’s methodology integrates reaction path searches to identify optimal intermediates and reduce experimental iterations. Machine learning models trained on spectral data (e.g., NMR, IR) and reaction databases can prioritize derivatives with desired electronic properties (e.g., electron-withdrawing groups for enhanced sulfonamide stability). Virtual screening of binding affinities against target enzymes (e.g., lipoxygenase) further refines candidate selection .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for benzenesulfonamide protons (δ ~7.56 ppm for SO₂NH₂) and benzothiazole aromatic signals (δ ~6.84–7.91 ppm). Anomeric protons in the dioxolo group typically appear as singlets (δ ~5.0–6.0 ppm).
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1340–1160 cm⁻¹) and benzothiazole C=N vibrations (~1610 cm⁻¹).
  • Mass Spectrometry (ESI) : Validate molecular weight (e.g., [M − H]⁻ at m/z 360.0 for analogous compounds) .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity). A systematic approach includes:

  • Meta-Analysis : Compare IC₅₀ values normalized to common reference standards.
  • Solvent Control Studies : Test dimethyl sulfoxide (DMSO) vs. aqueous buffers to assess solubility-driven artifacts.
  • Dose-Response Reproducibility : Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines for antibacterial assays). Cross-referencing with computational docking studies (e.g., AutoDock Vina) can identify steric clashes or binding pose inconsistencies .

Basic: What are the recommended protocols for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation.
  • Solubility : Use DMSO or DMF for stock solutions; avoid aqueous buffers unless stabilized with surfactants (e.g., Tween-80).
  • Handling : Conduct reactions in a fume hood with PPE (gloves, lab coat) due to potential irritancy of sulfonamide intermediates .

Advanced: How can heterogeneous catalysis be integrated into scalable synthesis to improve green chemistry metrics?

Methodological Answer:
Replace traditional homogeneous catalysts (e.g., LiH) with recyclable solid supports (e.g., silica-immobilized palladium for cross-couplings). Process intensification via flow reactors enhances heat/mass transfer, reducing reaction times and waste. Lifecycle assessment (LCA) tools quantify improvements in E-factor and atom economy. For example, membrane separation technologies (e.g., nanofiltration) can recover unreacted precursors, achieving >90% yield with <5% solvent waste .

Basic: What strategies are effective for analyzing byproducts or impurities in the final compound?

Methodological Answer:

  • HPLC-PDA/MS : Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Monitor UV absorbance at 254 nm for aromatic systems.
  • TLC with Fluorescent Indicators : Track reaction progress using ethyl acetate/hexane mobile phases.
  • Elemental Analysis : Verify purity (>95%) by comparing experimental vs. theoretical C/H/N/S ratios .

Advanced: How can AI-driven experimental design accelerate the discovery of novel derivatives with dual inhibitory activity?

Methodological Answer:
Generative adversarial networks (GANs) trained on PubChem datasets propose novel scaffolds combining benzothiazole and sulfonamide pharmacophores. Active learning algorithms prioritize synthesis based on predicted ADMET properties (e.g., LogP <5). Robotic platforms execute high-throughput screening (HTS) with real-time feedback to refine reaction conditions. For example, multi-objective optimization (e.g., Pareto fronts) balances inhibitory potency (e.g., IC₅₀ <1 µM) and solubility .

Basic: What are the key considerations for designing in vitro assays to evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

  • Enzyme Selection : Use recombinant isoforms (e.g., COX-2 for anti-inflammatory studies) to minimize off-target effects.
  • Control Setup : Include positive controls (e.g., celecoxib for COX-2) and vehicle controls (DMSO <0.1%).
  • Kinetic Assays : Measure initial reaction rates via spectrophotometry (e.g., NADH depletion at 340 nm for dehydrogenase assays). Data normalization to protein concentration (Bradford assay) ensures reproducibility .

Advanced: How can advanced reactor designs (e.g., microfluidic systems) enhance the synthesis of this compound under continuous flow conditions?

Methodological Answer:
Microreactors enable precise control of residence time and temperature, minimizing side reactions (e.g., hydrolysis of sulfonamide groups). Computational fluid dynamics (CFD) simulations optimize channel geometry for laminar flow. In-line FTIR or Raman spectroscopy monitors intermediate formation, enabling real-time adjustments. Case studies show 3-fold yield increases compared to batch reactors, with >99% purity achievable via integrated crystallization modules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.